molecular formula C14H10ClN3O2S B6510037 N-(4-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-59-3

N-(4-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B6510037
CAS No.: 896338-59-3
M. Wt: 319.8 g/mol
InChI Key: LUOFKYJAZIJUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative characterized by a fused bicyclic core with a 4-chlorophenyl carboxamide substituent and a methyl group at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (4-chlorophenyl) and electron-donating (methyl) groups, which may influence reactivity, stability, and biological interactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)11(6-16-14(18)21-8)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOFKYJAZIJUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolopyrimidine class, notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The molecular structure of this compound includes:

  • Thiazole and Pyrimidine Rings : These heterocyclic structures contribute to its biological activity.
  • Carboxamide Functional Group : Enhances solubility and interaction with biological targets.
  • Chlorophenyl Substituent : Influences pharmacological properties and selectivity towards specific receptors.
PropertyDetails
Molecular FormulaC16_{16}H14_{14}ClN3_{3}O2_{2}S2_{2}
Molecular Weight379.9 g/mol
CAS Number1436001-56-7

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from available precursors. Common methods include:

  • Formation of Thiazole Ring : Utilizing thioketones and amines.
  • Pyrimidine Fusion : Achieved through cyclization reactions.
  • Substitution Reactions : Introducing the chlorophenyl group via nucleophilic substitution.

Anticancer Activity

Research indicates that derivatives of thiazolopyrimidine exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating:

  • Inhibition of Cell Viability : Studies showed a reduction in viability of Caco-2 cells by 39.8% compared to untreated controls (p < 0.001) .
  • Mechanism of Action : The structural similarity to purines allows effective binding to biological targets involved in cancer cell proliferation.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .
  • Biofilm Inhibition : The compound exhibited significant activity in preventing biofilm formation by pathogenic bacteria.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazolopyrimidine derivatives:

  • Anticancer Studies :
    • A study demonstrated that compounds with a similar structure showed decreased viability in Caco-2 cells by up to 31.9%, indicating promising anticancer activity .
  • Antimicrobial Evaluation :
    • In vitro tests revealed that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with specific focus on their bactericidal effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazolo-pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Key analogs include:

Compound Name/Structure Substituents Molecular Weight Key Features
N-(4-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) 4-chlorophenyl (carboxamide), methyl (position 2) ~355–370* Electron-withdrawing Cl enhances binding affinity; methyl improves stability .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog () 4-methoxyphenyl, phenyl (carboxamide), methyl (position 7) 355.29 Methoxy group increases hydrophilicity; phenyl may reduce activity vs. Cl .
5-Oxo-N-(4-trifluoromethoxyphenyl) analog () 4-trifluoromethoxyphenyl 355.29 Strong electron-withdrawing CF3O group enhances metabolic stability .
Compound C7: 6-(4-chlorophenyl)-azeto[1,3]thiazolo[4,5-d]pyrimidine () 4-chlorophenyl, triph-enyl, azeto ring N/A Expanded ring system with Cl shows superior α-amylase inhibition (Ki = 9.2 × 10^6) .
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro analog () 4-bromophenyl, ethyl ester N/A Bromine enhances halogen bonding in crystal packing .

*Estimated based on analogs.

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound likely improves binding affinity compared to methoxy-substituted analogs, as seen in compound C7’s superior α-amylase inhibition .
  • Methyl Group Impact : Methyl substituents (e.g., position 2 or 7) enhance thermal and enzymatic stability, critical for drug design .
  • Halogen Effects : Bromine in ’s compound facilitates crystal packing via halogen bonds, suggesting the target’s Cl may similarly influence solid-state properties .

Comparison with Other Syntheses :

  • Acetylation : Compound 4b () was acetylated to modify its 8-position, demonstrating the flexibility of thiazolo-pyrimidine derivatives for structural diversification .
  • Sulfonamide Incorporation : describes sulfonamide derivatives synthesized via DMF-mediated reactions, highlighting alternative approaches to carboxamide analogs .

Structural Confirmation Techniques

All analogs rely on advanced spectroscopic and crystallographic methods:

  • Spectral Data :
    • IR/NMR : Confirmed carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) groups in analogs .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 492 for compound 3 in ) validate structures .
  • X-ray Crystallography : Used in to analyze halogen interactions in bromophenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.